Methyl 2-methylpropanimidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylpropanecarboximidate can be synthesized through several methods. One common method involves the reaction of 2-methylpropanenitrile with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of methyl 2-methylpropanecarboximidate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpropanecarboximidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-methylpropanecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Mechanism of Action
The mechanism by which methyl 2-methylpropanecarboximidate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpropanoate: Similar in structure but differs in functional groups.
Methyl 2-methylpropanimidate: A closely related compound with similar reactivity.
Methyl isobutyrimidate: Another similar compound with slight variations in structure.
Uniqueness
Methyl 2-methylpropanecarboximidate is unique due to its specific functional groups and reactivity, making it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds .
Biological Activity
Methyl 2-methylpropanimidate is an organic compound belonging to the class of amides. Its biological activity has been the subject of various studies, particularly in relation to its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula: C5H11N
- IUPAC Name: Methyl 2-methylpropanamide
The compound's structure includes a methyl group attached to the nitrogen atom of the amide functional group, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential use in drug development for various diseases. Key areas of focus include:
- Anticancer Activity: Preliminary studies suggest that modifications of amide compounds, including this compound, may exhibit anticancer properties. For instance, structural analogs have shown promising results in inhibiting glioblastoma cell proliferation in vitro .
- Neuroprotective Effects: Some derivatives of amides have demonstrated neuroprotective effects, potentially increasing neurogenesis and exhibiting anxiolytic activities. These findings indicate a possible role for this compound in neurological disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Receptor Interaction: The compound may interact with specific receptors involved in cellular signaling pathways. For example, certain amide derivatives have been shown to act as antagonists at melanin-concentrating hormone receptors, which could relate to their anxiolytic effects .
- Cell Membrane Interaction: Research indicates that amides can influence cell membrane fluidity and integrity, potentially affecting cellular uptake and bioavailability of therapeutic agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of glioblastoma cell proliferation | |
Neuroprotective | Increased neurogenesis; anxiolytic activity | |
Membrane Interaction | Altered membrane fluidity |
Case Studies
- Anticancer Studies : A study analyzing structurally modified amides found that certain derivatives exhibited significant cytotoxicity against glioblastoma cells at low concentrations. This compound's structural features may contribute to similar effects, warranting further exploration .
- Neurogenesis Research : Another study highlighted the role of specific amide compounds in promoting neurogenesis within the dentate gyrus region of the brain. The anxiolytic properties observed suggest that this compound could be beneficial in treating anxiety disorders .
- Drug Development : The potential for using this compound as a linker in drug conjugates was explored in patent literature, indicating its versatility in therapeutic applications .
Properties
IUPAC Name |
methyl 2-methylpropanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(6)7-3/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGFNCDRVFXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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